

Comparative Guide to the Structure-Activity Relationship of N-Methyl Pyrazole Analogs

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Compound of Interest

Compound Name: 2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

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For researchers and professionals in the field of drug discovery, N-methyl pyrazole analogs represent a versatile and highly valuable scaffold. The strategic methylation of the pyrazole nitrogen often enhances metabolic stability and modulates binding affinities, making these compounds promising candidates for a range of therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-methyl pyrazole analogs, with a focus on their application as kinase, phosphodiesterase (PDE), and other enzyme inhibitors, as well as anticancer and antimicrobial agents. The information is supported by quantitative data from multiple studies, detailed experimental protocols for key assays, and visualizations of relevant biological and experimental frameworks.

Comparative Analysis of Biological Activities

The biological potency of N-methyl pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring and any associated fused or pendant ring systems. The following sections and tables summarize quantitative data from various studies, highlighting the impact of structural modifications on their inhibitory activities.

N-Methyl Pyrazole Analogs as Kinase Inhibitors

N-methyl pyrazole derivatives have been extensively investigated as potent inhibitors of various kinases, playing crucial roles in cellular signaling pathways implicated in cancer and inflammatory diseases.

Table 1: SAR of N-Methyl Pyrazole Analogs as HPK1 and JNK3 Kinase Inhibitors

Compound	Target	Modification	IC50 (μM)	Key SAR Observations
5	HPK1	N1-H Pyrazole	-	Parent compound, good potency but lower solubility. [1]
6	HPK1	N1-Methyl Pyrazole	-	N-methylation improved solubility and selectivity compared to compound 5. [1]
16a	HPK1	N1-Difluoroethyl Pyrazole	-	Further optimization of the N1-substituent led to a potent in vivo tool. [1]
1	JNK3	N1-H Pyrazole	0.63	Potent and selective against p38. [2]
7	JNK3	N1-Methyl Pyrazole	1.45	N-methylation decreased JNK3 inhibition, but was intended to improve brain penetration by reducing polarity. [2]
8	JNK3	N1-Methyl, 5-Chloro Pyrimidine	0.86	Addition of a 5-chloro group on the pyrimidine ring recovered

some of the
potency lost by
N-methylation.[2]

14

JNK3

N1-Methyl
Pyrazole
(Pyridine Core)

-

N-alkylation of
the pyrazole
nitrogen in the
pyridine series
also led to a
slight decrease
in potency.[2]

Experimental Protocols: Kinase Inhibition Assays

A common method to determine the inhibitory activity of compounds against kinases like HPK1 and JNK3 is the ADP-Glo™ Kinase Assay.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Procedure:

- The kinase, substrate, ATP, and the test compound are incubated together in a reaction buffer.
- After the incubation period, a reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- A second reagent is then added to convert the ADP produced into ATP.
- This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
- The intensity of the luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
- IC50 values are calculated by measuring the luminescence at various concentrations of the inhibitor.

N-Methyl Pyrazole Analogs as Phosphodiesterase (PDE) Inhibitors

N-methyl pyrazole derivatives have also shown promise as inhibitors of phosphodiesterases, enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP) involved in various signaling pathways.

Table 2: SAR of Dihydropyranopyrazole Derivatives as PDE2 Inhibitors

Compound	Modification	PDE2 IC50 (nM)	Key SAR Observations
(R)-LZ77	Hit Compound	261.3	Moderate inhibitory activity identified through virtual screening.[3]
(+)-11h	4-(trifluoromethyl)benzyl oxyl side chain	41.5	The trifluoromethylbenzyl group enters a hydrophobic pocket, significantly improving inhibitory activity.[3]
11c	Substituent at 4-position of the benzene ring	-	Lower activity compared to substitution at the 5-position.[3]
11f	Substituent at 5-position of the benzene ring	-	Higher activity, indicating the importance of the substituent position on the benzene ring.[3]

Experimental Protocols: PDE2 Inhibition Assay

The inhibitory activity against PDE2 is typically determined using a fluorescence polarization (FP)-based assay.

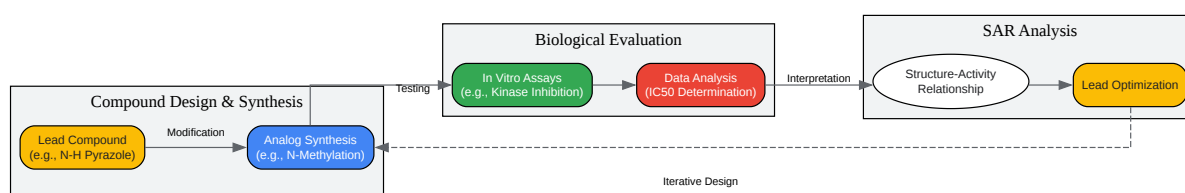
Principle: This assay is a competitive binding assay where the inhibitor competes with a fluorescently labeled ligand for binding to the active site of the enzyme.

Procedure:

- The PDE2 enzyme, the fluorescently labeled ligand, and the test compound are incubated together.
- The binding of the fluorescent ligand to the large enzyme molecule results in a high fluorescence polarization value.
- If the test compound inhibits the binding of the fluorescent ligand, the polarization value will be low.
- The IC₅₀ value is determined by measuring the fluorescence polarization at different concentrations of the test compound.

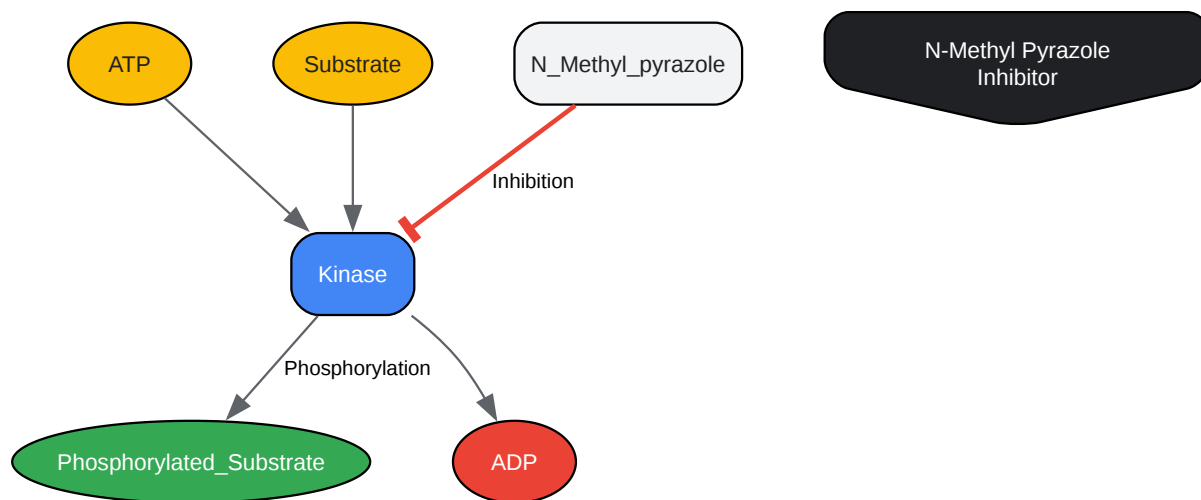
Visualizing Structure-Activity Relationships and Workflows

To better understand the complex relationships in SAR studies and the experimental processes, graphical representations are invaluable.



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Caption: A generalized workflow for structure-activity relationship (SAR) studies.



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Caption: Mechanism of action for N-methyl pyrazole analogs as kinase inhibitors.

Conclusion

The N-methyl pyrazole scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the development of potent and selective inhibitors for a multitude of biological targets.[4][5] The introduction of a methyl group at the N1 position of the pyrazole ring consistently influences key pharmacological properties, including solubility, metabolic stability, and target engagement.[1][2] As demonstrated in the comparative data, further substitutions on the pyrazole core and associated phenyl rings allow for fine-tuning of activity and selectivity. The systematic exploration of these structural modifications, guided by robust in vitro assays and iterative design, continues to yield promising drug candidates for a variety of diseases. Future research will likely focus on exploring novel substitution patterns and the development of pyrazole-based hybrid molecules to address challenges such as drug resistance and off-target effects.[6][7]

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